![molecular formula C26H35N3O4Si B3175471 (R)-tert-butyl 2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylcarbaMate CAS No. 957121-34-5](/img/structure/B3175471.png)
(R)-tert-butyl 2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylcarbaMate
Overview
Description
“®-tert-butyl 2’-oxo-1’-((2-(trimethylsilyl)ethoxy)methyl)-1,1’,2’,3-tetrahydrospiro[indene-2,3’-pyrrolo[2,3-b]pyridine]-5-ylcarbaMate” is a complex organic compound . It contains several functional groups, including a tert-butyl group, a trimethylsilyl group, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of the trimethylsilyl group suggests that it may be used as a protecting group during synthesis . The carboxylate ester group could be involved in reactions such as hydrolysis or transesterification .Scientific Research Applications
Biodegradation and Environmental Fate of Gasoline Ethers
One area of research relevant to the broader context of organic compounds similar to the queried compound involves the biodegradation and fate of gasoline ethers in the environment. A review by Thornton et al. (2020) focuses on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline oxygenate similar in functional groups to the compound of interest. This review summarizes knowledge about microorganisms capable of degrading ETBE in soil and groundwater, highlighting the aerobic and potentially anaerobic pathways involved, the enzymes and genes facilitating ETBE metabolism, and the impact of co-contaminants on degradation rates. This paper provides a detailed understanding of the environmental behavior of ETBE, which could offer insights into similar compounds' environmental fate and degradation mechanisms (Thornton et al., 2020).
Catalytic Kinetic Resolution in Organic Synthesis
Catalytic kinetic resolution (KR) is an essential method in asymmetric synthesis, which may be relevant to the synthesis or analysis of chiral compounds like the one inquired. Pellissier (2011) provides a comprehensive review of catalytic non-enzymatic kinetic resolutions, covering significant developments in this area. This review could offer insights into methodologies that might be applied to the synthesis or purification of chiral compounds similar to the queried molecule (Pellissier, 2011).
Decomposition of Methyl Tert-Butyl Ether (MTBE)
Research on the decomposition of MTBE by adding hydrogen in a cold plasma reactor by Hsieh et al. (2011) could be indirectly relevant to understanding the chemical behavior and potential decomposition pathways of similar organic ethers under specific conditions. This study provides insights into alternative methods for decomposing and converting MTBE, which could be applicable or provide a basis for understanding the behavior of related compounds under similar experimental setups (Hsieh et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[(2R)-2'-oxo-1'-(2-trimethylsilylethoxymethyl)spiro[1,3-dihydroindene-2,3'-pyrrolo[2,3-b]pyridine]-5-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4Si/c1-25(2,3)33-24(31)28-20-10-9-18-15-26(16-19(18)14-20)21-8-7-11-27-22(21)29(23(26)30)17-32-12-13-34(4,5)6/h7-11,14H,12-13,15-17H2,1-6H3,(H,28,31)/t26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRJXAASIIJVBI-AREMUKBSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CC3(C2)C4=C(N=CC=C4)N(C3=O)COCC[Si](C)(C)C)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C[C@@]3(C2)C4=C(N=CC=C4)N(C3=O)COCC[Si](C)(C)C)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylcarbaMate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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